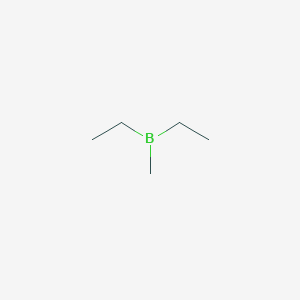

Borane, diethylmethyl-

Description

Historical Perspective on Organoborane Reagents in Chemical Synthesis

The journey of organoboranes from chemical curiosities to essential synthetic tools is largely credited to the pioneering work of Herbert C. Brown. nih.govscholaris.ca His exploration into the reactions of diborane (B8814927) began during his doctoral studies and continued throughout his career. scholaris.ca During World War II, Brown, alongside Hermann Irving Schlesinger, discovered a method for producing sodium borohydride, a key precursor for generating boranes. nih.govallsubjectjournal.com

A pivotal moment came in 1956 with the discovery of the hydroboration reaction, where diborane adds across the double bond of an alkene. scholaris.caechemi.com This discovery, catalyzed by ethers, opened up facile routes to organoboranes. echemi.com Brown's subsequent systematic study revealed the immense synthetic potential of these organoborane intermediates. scholaris.ca This groundbreaking work, which revolutionized synthetic organic chemistry, earned him the Nobel Prize in Chemistry in 1979. nih.govscholaris.cahorizonepublishing.com The first synthesis of a trialkylborane, triethylborane (B153662), was actually reported much earlier by Frankland in 1859. allsubjectjournal.com

Significance of Organoboranes in Modern Synthetic Methodologies

Organoboranes are highly valued in modern organic synthesis due to their versatility in forming new chemical bonds. ontosight.aitandfonline.com They are key intermediates for creating a multitude of functional groups and for constructing new carbon-carbon bonds. ontosight.ai The reactions of organoboranes often proceed with high stereoselectivity, allowing for precise control over the three-dimensional arrangement of atoms in a molecule. horizonepublishing.com

One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that joins an organoboron compound with an organic halide. horizonepublishing.com This reaction is a powerful tool for creating complex molecules and is widely used in the pharmaceutical and materials science industries. horizonepublishing.comresearchgate.net Furthermore, the development of chiral organoboranes has been instrumental in the field of asymmetric synthesis, enabling the creation of single-enantiomer compounds, which is crucial for the development of many modern drugs. ontosight.aitandfonline.combioline.org.br The utility of organoboranes extends to their conversion into a wide array of products including alcohols, amines, and halides through oxidation or protonolysis. hanfordvapors.com

General Overview of Dialkylboranes within Organoboron Chemistry

Within the family of organoboranes, dialkylboranes (R₂BH) are a significant class of reagents. hanfordvapors.com These compounds, where two alkyl groups are attached to a boron atom that also bears a hydrogen atom, are typically dimeric in nature, with bridging hydrides. epo.org Due to their steric bulk, hindered dialkylboranes like disiamylborane (B86530) and 9-borabicyclo[3.3.1]nonane (9-BBN) exhibit remarkable regioselectivity in the hydroboration of alkenes, preferentially adding to the less substituted carbon atom. hanfordvapors.comjournals.co.za

The reactivity of dialkylboranes makes them easier to study kinetically compared to borane (B79455) (BH₃) itself, which can react with alkenes to form a mixture of mono-, di-, and trialkylborane species. journals.co.za While diethylmethylborane is a trialkylborane (R₃B), not a dialkylborane, it exists within the same broader family of organoboron compounds. Trialkylboranes are generally monomeric, with a trigonal planar geometry around the boron atom, and are typically less reactive as Lewis acids compared to their dialkylborane counterparts. hanfordvapors.com They are generally stable compounds, though they are susceptible to oxidation. allsubjectjournal.com

Research Avenues for Diethylmethylborane in Contemporary Chemistry

Specific research focused solely on diethylmethylborane is not extensive in the available literature. However, its mention in various contexts points to potential areas of interest.

One documented synthetic application involves the reaction of diethylmethylborane with 4-methylcyclohexene, followed by oxidation, to produce cyclohexene (B86901), 4-(diethoxymethyl)dimethyl-. tandfonline.com This highlights its role as a reagent in the synthesis of more complex organic molecules. Furthermore, patents for resin compositions have listed diethylmethylborane as a potential component, suggesting its utility in materials science.

Interestingly, diethylmethylborane has been identified as a volatile organic compound in the GC-MS analysis of various natural products. It has been detected in extracts from the leaves of Ziziphus spina-christi, the roots of Albertisia papuana Becc, moringa oil, and pomegranate peels. echemi.comontosight.airesearchgate.netbioline.org.brepo.org This suggests a potential role in the chemical profile and biological activity of these plants, although this is an area that requires further investigation.

Its high reactivity, particularly in humid environments, has also been noted in a report on Hanford Tank Vapors, where it was detected in a single measurement. hanfordvapors.com While not a research application, this underscores the compound's chemical nature. The synthesis of mixed organoboranes, such as diethylmethylborane, can be approached through methods like the use of diorganocuprates, offering a one-pot procedure that avoids protic reagents.

Properties of Diethylmethylborane

| Property | Value |

|---|---|

| IUPAC Name | diethyl(methyl)borane |

| CAS Number | 1115-07-7 |

| Molecular Formula | C₅H₁₃B |

| Molecular Weight | 83.97 g/mol |

| Exact Mass | 84.1110306 Da |

| Rotatable Bond Count | 2 |

| Heavy Atom Count | 6 |

| Complexity | 23.1 |

Data sourced from PubChem nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 9-borabicyclo[3.3.1]nonane (9-BBN) |

| Borane, diethylmethyl- |

| Cyclohexene, 4-(diethoxymethyl)dimethyl- |

| Diborane |

| Disiamylborane |

| 4-methylcyclohexene |

| Sodium borohydride |

Properties

CAS No. |

1115-07-7 |

|---|---|

Molecular Formula |

C5H13B |

Molecular Weight |

83.97 g/mol |

IUPAC Name |

diethyl(methyl)borane |

InChI |

InChI=1S/C5H13B/c1-4-6(3)5-2/h4-5H2,1-3H3 |

InChI Key |

SCQZSLIVUXEOKQ-UHFFFAOYSA-N |

SMILES |

B(C)(CC)CC |

Canonical SMILES |

B(C)(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for Diethylmethylborane and Analogues

Direct Synthetic Routes to Diethylmethylborane

The direct synthesis of diethylmethylborane (Et₂BMe) can be challenging due to the high reactivity and pyrophoric nature of low-molecular-weight trialkylboranes. Methodologies often focus on controlled alkylation of boron-containing starting materials.

The in situ generation of mixed trialkylboranes is a common strategy to avoid the isolation of these reactive species. One of the most prevalent methods involves the reaction of a boron halide with a stoichiometric mixture of organometallic reagents. For diethylmethylborane, this would typically involve the reaction of boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) with a combination of ethyl and methyl Grignard reagents (ethylmagnesium bromide, EtMgBr, and methylmagnesium bromide, MeMgBr).

A related in situ approach is described for the preparation of triethylborane (B153662), which can be adapted for mixed boranes. google.com In this process, an ether solution of bromoethane (B45996) is added to magnesium and boron trifluoride etherate, generating the Grignard reagent in situ, which then reacts with the boron source. google.com To generate diethylmethylborane, a carefully controlled stoichiometric addition of two equivalents of an ethyl Grignard reagent and one equivalent of a methyl Grignard reagent to the boron halide would be required. The reaction proceeds as follows:

BF₃•OEt₂ + 2 EtMgBr + MeMgBr → Et₂BMe + 3 MgBrF + OEt₂

The primary challenge in this approach is controlling the statistical distribution of the alkyl groups, which can lead to a mixture of products (BMe₃, BEtMe₂, BEt₂Me, and BEt₃). Precise control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired diethylmethylborane.

Precursor-based strategies offer more control over the final product distribution. One effective method involves the redistribution reaction between two different trialkylboranes. For instance, triethylborane and trimethylborane (B1581522) can be heated together to induce an exchange of alkyl groups, leading to the formation of diethylmethylborane and ethyldimethylborane.

2 B(C₂H₅)₃ + B(CH₃)₃ ⇌ 3 (C₂H₅)₂BCH₃

Another controlled, high-yield synthesis for mixed trialkylboranes involves the use of dialkylbromoboranes as precursors. rsc.orgrsc.org In this method, a dialkylbromoborane is reduced with sodium hydride in the presence of an alkene, which adds to the transient B-H bond. rsc.orgrsc.org To synthesize diethylmethylborane, one could adapt this by starting with diethylbromoborane and using a methylating organometallic reagent, such as methyllithium (B1224462) or methylmagnesium bromide, to introduce the methyl group.

(C₂H₅)₂BBr + CH₃Li → (C₂H₅)₂BCH₃ + LiBr

This approach provides a more direct and less statistical route to the target mixed trialkylborane compared to the Grignard mixture method.

Synthesis of Related Alkylboranes and Borane (B79455) Adducts

The chemistry of trialkylboranes is extensive, and numerous methods exist for the synthesis of related compounds and their stable adducts, which often serve as precursors or are used as reagents themselves.

The reaction between boron halides and organometallic reagents is a fundamental and widely used method for synthesizing trialkylboranes. chemicalbook.comchemsrc.com Organometallic compounds such as those of lithium, magnesium (Grignard reagents), zinc, and aluminum can be used. chemicalbook.comchemsrc.com Simple trialkylboranes like triethylborane are readily prepared from boron trifluoride etherate and ethylmagnesium bromide. nih.gov

BCl₃ + 3 RMgX → BR₃ + 3 MgXCl

This method is highly versatile and can be applied to produce a vast array of trialkylboranes by selecting the appropriate organometallic reagent. For functionalized trialkylboranes, the low nucleophilicity of the B-C bond allows for the presence of various functional groups in the alkyl chain that would be incompatible with more reactive organometallics. chemicalbook.com

Table 1: Examples of Trialkylborane Synthesis using Organometallic Reagents

| Boron Source | Organometallic Reagent | Product | Reference |

|---|---|---|---|

| Boron Trifluoride (BF₃) | Ethylmagnesium bromide | Triethylborane | nih.gov |

| Boron Trichloride (BCl₃) | Vinyllithium | Trivinylborane | chemicalbook.com |

| Boron Trifluoride Etherate | Phenylmagnesium bromide | Triphenylborane | nih.gov |

Beyond the direct alkylation of boron halides, several other powerful methods exist for the synthesis of trialkylborane derivatives.

Hydroboration: This is arguably the most important method for the synthesis of organoboranes. It involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond. nih.gov The reaction is highly regioselective, with the boron atom typically adding to the less substituted carbon atom (anti-Markovnikov addition), and it is stereospecific (syn-addition). vdoc.pub While hydroboration with borane (BH₃) itself can lead to trialkylboranes, using substituted boranes like dicyclohexylborane (B74569) allows for the synthesis of mixed trialkylboranes. tandfonline.com

Reaction with Diazo Compounds: Trialkylboranes can react with diazo compounds, such as diazoacetaldehyde, to achieve a two-carbon chain extension. epo.org This reaction provides a route to homologated aldehydes from olefins via their organoborane derivatives. epo.org The process involves the migration of an alkyl group from the boron to the carbon of the diazo group.

Table 2: Aldehyde Synthesis from Trialkylboranes and Diazoacetaldehyde

| Trialkylborane Derived From | Product Aldehyde | Yield (%) | Reference |

|---|---|---|---|

| 1-Butene | Hexanal | 98 | epo.org |

| Cyclopentene | Cyclopentylacetaldehyde | 98 | epo.org |

| Styrene | 3-Phenylpropanal | 85 | epo.org |

Transmetalation: This method involves the exchange of alkyl groups between a trialkylborane and another organometallic compound, such as diethylzinc. chemicalbook.com It provides an alternative route to functionalized organoboranes and other organometallics. chemicalbook.com

Due to the Lewis acidic nature of the boron atom, trialkylboranes and borane itself readily form stable, neutral adducts with Lewis bases. cardiff.ac.uk Borane-amine complexes are particularly important as they are often stable, handleable solids or liquids that serve as convenient sources of borane for reactions like reductions and hydroborations.

The synthesis of these complexes is generally straightforward. A common method involves the direct reaction of borane, often from a source like borane-tetrahydrofuran (B86392) (BH₃•THF) or borane-dimethylsulfide (BH₃•SMe₂), with the desired amine. cardiff.ac.uk

BH₃•THF + R₃N → BH₃•NR₃ + THF

Another synthetic route involves a Lewis acid exchange reaction, where a pre-formed borane adduct, such as a tertiary amine-cyanoborane, donates its borane moiety to another amine. rsc.org More recently, a carbon dioxide-mediated synthesis has been developed, which proceeds through a monoacyloxyborane intermediate to provide borane complexes of various amines in high yields. rsc.org These complexes are valuable reagents in organic synthesis, for instance, in the direct amidation of carboxylic acids. acs.org

Catalytic Approaches to Chiral Boranes

The development of catalytic methods for the synthesis of chiral boranes represents a significant advancement in organoboron chemistry, providing access to a class of compounds with considerable potential in asymmetric synthesis. Molecules with a stereogenic boron center have been historically challenging to synthesize, which has limited their study and application. Recent progress has focused on transition-metal-catalyzed asymmetric reactions, particularly the insertion of carbenes into B-H bonds.

A prominent and effective strategy for creating chiral boron centers is the asymmetric insertion of carbenes into the B-H bonds of prochiral borane adducts. rsc.orgchemrxiv.org This transformation has been successfully catalyzed by complexes of rhodium and copper, among other metals.

One of the leading methods involves the use of rhodium(I) complexes with chiral diene ligands. rsc.orgrsc.org Researchers have demonstrated that a rhodium(I) complex bearing the chiral diene ligand (R,R)-tBu2TFB is highly effective in catalyzing the asymmetric insertion of aryldiazoacetates into the B-H bonds of N-heterocyclic carbene (NHC)-stabilized boranes (NHC-BH2R). chemrxiv.org This approach consistently produces the desired chiral boranes in good yields and with high levels of enantioselectivity. chemrxiv.org The NHC plays a crucial role in stabilizing the borane and preventing potential racemization. rsc.org

The general reaction scheme involves the reaction of a prochiral carbene-borane adduct with a diazo compound in the presence of a chiral rhodium catalyst. The catalyst facilitates the enantioselective insertion of the carbene fragment into a B-H bond, thereby creating a new stereocenter at the boron atom.

Key findings from these rhodium-catalyzed systems are summarized in the table below:

| Catalyst | Substrate (Borane) | Reactant (Diazo Compound) | Product Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| [(R,R-tBu2TFB)RhCl2]2 | ImNMe2-BH2R (R = various alkyl/aryl groups) | Aryldiazoacetates | 75-90% | 90-95% | 2:1 - 5:1 | chemrxiv.org |

| Rhodium(I) complex with tBu2-TFB ligand | Prochiral carbene-boranes (NHC-BH2R) | Aryldiazoacetates | 75-90% | 90-95% | Not specified | rsc.org |

| Rhodium(I)/diene complexes | Amine-borane adducts | α-alkyldiazoacetates | High yields | High enantioselectivity | Not specified | chinesechemsoc.org |

In addition to rhodium, copper complexes with bis-oxazoline ligands have also been employed for the enantioselective insertion of diazo compounds into B-H bonds. chemrxiv.org While effective, this method has been noted as being particularly suitable for specific heterocyclic boron derivatives. chemrxiv.org Furthermore, complexes of other transition metals such as iron and ruthenium have been shown to catalyze the insertion of diazo compounds into B-H bonds, primarily for the synthesis of boranes with chiral α-carbon atoms, which is a related but distinct transformation. chemrxiv.orgrsc.org

Dirhodium complexes have also been utilized in the catalytic asymmetric synthesis of chiral propargylic boron compounds through B-H bond insertion reactions, using aryl propargylic sulfonylhydrazones as carbene precursors. acs.org This method provides access to a range of stable chiral propargylic boron compounds in high yields (up to 99%) and with excellent enantioselectivities (up to 97% ee). acs.org

While these advanced catalytic methodologies have been primarily demonstrated for the synthesis of NHC-stabilized or other complex chiral boranes, the fundamental principles could potentially be adapted for simpler, non-stabilized trialkylboranes like diethylmethylborane. However, the direct catalytic asymmetric synthesis of such small, unstabilized chiral boranes remains a significant challenge due to their higher reactivity and propensity for racemization.

Reactivity and Reaction Mechanisms of Diethylmethylborane

Fundamental Principles of Boron-Carbon Bond Reactivity

The nature of the covalent bond between boron and carbon is central to understanding the chemical behavior of diethylmethylborane. This bond is relatively nonpolar, with carbon being slightly more electronegative (2.55) than boron (2.04). thieme-connect.deyoutube.com This polarity, though modest, imparts a partial negative charge on the carbon atom and a partial positive charge on the boron atom, making the boron center electrophilic and the attached carbon atoms nucleophilic. thieme-connect.de Trialkylboranes like diethylmethylborane are monomeric compounds and are generally stable, although they are sensitive to oxidation. thieme-connect.dewikipedia.org

A key feature of trialkylboranes is the presence of an empty p-orbital on the sp²-hybridized boron atom, which makes them potent Lewis acids. thieme-connect.de They readily accept a pair of electrons from nucleophiles to form a tetracoordinate, negatively charged intermediate known as an organoborate or "ate" complex. The formation of this ate complex is a critical step that precedes many of the characteristic reactions of organoboranes. thieme-connect.de

The polarization of the boron-carbon bond results in the carbon atom having a nucleophilic character. thieme-connect.de While the alkyl groups of a neutral trialkylborane are not sufficiently nucleophilic to react with most electrophiles directly, their nucleophilicity is significantly enhanced upon the formation of an organoborate complex. thieme-connect.de When a nucleophile attacks the electron-deficient boron atom of diethylmethylborane, the resulting tetracoordinate borate (B1201080) complex possesses a formal negative charge on the boron. This charge increases the electron density on the attached alkyl groups (two ethyl and one methyl), making them more potent nucleophiles capable of being transferred to an electrophilic center.

One of the most important reactions involving organoborates is the intramolecular 1,2-migration, where one of the alkyl groups on the boron atom shifts to an adjacent, electrophilic carbon atom. thieme-connect.de This process is fundamental to many synthetic applications of organoboranes. The migration is a key step in the oxidation of trialkylboranes to alcohols, where a hydroperoxide anion attacks the boron, and an alkyl group subsequently migrates from the boron to the adjacent oxygen atom. redalyc.org

The propensity for a group to migrate is dependent on its ability to stabilize a negative charge. This gives rise to a predictable migratory aptitude among different organic substituents.

Table 1: Migratory Aptitude of Organic Groups in 1,2-Migrations

| Migratory Aptitude | Group Type |

|---|---|

| Highest | Alkynyl |

| ↓ | Aryl ≈ Alkenyl |

| ↓ | Primary Alkyl |

| ↓ | Secondary Alkyl |

| Lowest | Tertiary Alkyl |

This migration occurs with retention of stereochemistry at the migrating carbon atom. This stereospecificity is crucial for the synthesis of chiral molecules. redalyc.org

Radical Chemistry and Diethylmethylborane

In addition to its ionic chemistry, diethylmethylborane can participate in radical reactions. The generation of boryl radicals opens up unique avenues for carbon-carbon and carbon-heteroatom bond formation.

Boryl radicals are neutral chemical species with an unpaired electron localized on the boron atom. wikipedia.org Ligated boryl radicals, where the boron is coordinated to a Lewis base like an amine or a phosphine, are particularly useful in synthesis due to their enhanced stability and tunable reactivity. wikipedia.orgnih.gov

One common method for generating boryl radicals is the reaction of a borane (B79455) adduct with a heteroatom-centered radical. wikipedia.org Trialkylboranes such as diethylmethylborane can serve as precursors to boryl radicals. For instance, photoredox catalysis can be employed to generate boryl radicals from stable borane complexes. researchgate.net These radicals can then participate in a variety of transformations, including additions to multiple bonds and halogen-atom transfer reactions. nih.govustc.edu.cn The reactivity of the generated boryl radical is influenced by the nature of the alkyl groups on the boron and any coordinating ligands.

Radical Hydroboration Pathways

Radical hydroboration presents an alternative to conventional hydroboration, proceeding through different mechanistic intermediates. The general process involves the generation of a boryl radical, which then adds to an unsaturated bond. This is followed by a hydrogen atom transfer to the resulting carbon radical to yield the final organoborane product.

For trialkylboranes such as diethylmethylborane, which lack a direct boron-hydrogen (B-H) bond, the term "radical hydroboration" describes a sequence of radical addition and subsequent reduction steps. The process does not involve the direct syn-addition of a B-H bond across a double bond, which is characteristic of classical hydroboration. Instead, an alkyl radical generated from the borane (see section 3.4.3) adds to an alkene. The resulting alkyl radical intermediate must then be trapped by a hydrogen atom donor to complete the "hydroboration" sequence.

Diethylmethylborane as a Radical Chain Reaction Initiator

One of the most significant applications of trialkylboranes, including diethylmethylborane, is their use as initiators for radical chain reactions. wikipedia.org Their ability to generate radicals at low temperatures, often with just a trace of air (oxygen), makes them a mild and efficient alternative to traditional initiators like azo compounds or peroxides. nih.govrsc.orgtcichemicals.com The mechanism is best understood through extensive studies on its close analog, triethylborane (B153662) (Et3B). rsc.orgwhiterose.ac.ukacs.orgresearchgate.net

The initiation process begins with a slow reaction between the trialkylborane and molecular oxygen (O₂), which undergoes a homolytic substitution (S H2) reaction to generate an alkyl radical (ethyl or methyl in the case of diethylmethylborane) and a dialkylborylperoxy radical. rsc.orgresearchgate.netmdpi.com

Primary Initiation:

Et₂(Me)B + O₂ → Et₂(Me)BOO• + R• (where R = Et or Me)

This primary initiation is often inefficient. whiterose.ac.uk A more effective secondary initiation pathway involves the reaction of the formed dialkyl(alkylperoxy)borane with another molecule of the trialkylborane. This subsequent reaction is significantly faster and produces a greater concentration of initiating radicals. whiterose.ac.uk

Secondary Initiation (Autocatalysis):

Et₂(Me)BOOR + Et₂(Me)B → 2 Et₂(Me)BO• + R•

Et₂(Me)BO• → Et₂BO• + Me• or (Et)MeBO• + Et•

The generated alkyl radical (R•) is the key species that initiates the desired radical chain reaction, such as the addition to alkenes or alkynes, atom-transfer reactions, or polymerization. nih.govorganic-chemistry.orgnih.govnih.govorganic-chemistry.org This initiation system is valued for its effectiveness at temperatures ranging from -78 °C to room temperature. nih.govrsc.org The rate of radical generation can be controlled by carefully managing the rate of air or oxygen introduction into the reaction mixture. beilstein-journals.org

Other Mechanistic Pathways

C-H Bond Borylation

Direct C-H bond borylation is a powerful strategy for creating carbon-boron bonds, typically employing transition metal catalysts (e.g., iridium or rhodium) and specific boron reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). rsc.orgnih.gov The prevalent mechanisms for these transformations require a boron source that can participate in the catalytic cycle, often involving oxidative addition and reductive elimination steps where B-H or B-B bonds are cleaved. youtube.comnih.gov

This mechanistic pathway is not characteristic of trialkylboranes like diethylmethylborane. These compounds lack the requisite B-H or B-B bonds needed for the common catalytic C-H borylation cycles. rsc.org Therefore, diethylmethylborane does not typically function as a borylating agent in these types of reactions.

Carbene Insertion into B-H Bonds

The insertion of a carbene into a boron-hydrogen (B-H) bond is an effective method for forming α-boryl compounds. nih.gov This reaction pathway is characteristic of boranes that possess a B-H bond, such as N-heterocyclic carbene (NHC)-borane adducts (NHC-BH₃) or amine-boranes. The mechanism involves the direct insertion of a transient carbene species into the B-H bond of the borane. nih.gov

As diethylmethylborane is a trialkylborane, it does not have a B-H bond. Consequently, the mechanism of carbene insertion into a B-H bond is not applicable to this compound.

Cascade Cyclization Initiated by Boryl Radicals

Radical cascade cyclizations are sophisticated processes for constructing complex cyclic molecules from simple acyclic precursors. nih.govbeilstein-journals.org While some cascades are initiated by the addition of a boryl radical (a radical centered on the boron atom), this is not the operative mechanism when using a trialkylborane like diethylmethylborane as the initiator.

Instead, diethylmethylborane initiates these cascades by generating an alkyl radical (ethyl or methyl) via its reaction with oxygen, as detailed in section 3.4.3. jst.go.jp This alkyl radical then adds to an unsaturated system, such as a 1,6-enyne, to create a new carbon-centered radical. This intermediate subsequently undergoes one or more intramolecular cyclization steps to form carbocyclic or heterocyclic ring systems. The radical chain is propagated until a termination step occurs.

A plausible mechanism for a cascade cyclization initiated by an alkyl radical from diethylmethylborane is as follows:

Initiation: An ethyl radical (Et•) is generated from the reaction of diethylmethylborane with O₂.

Addition: The ethyl radical adds to the alkyne or alkene moiety of a polyunsaturated substrate (e.g., an enyne).

Cyclization: The newly formed vinyl or alkyl radical undergoes intramolecular cyclization onto another unsaturated part of the molecule.

Propagation/Termination: The resulting cyclized radical can propagate the chain by abstracting an atom from another molecule or be terminated.

This demonstrates that while diethylmethylborane is an effective initiator for cascade cyclizations, it does so by providing a carbon-centered radical, not a boryl radical. jst.go.jp

Applications of Diethylmethylborane in Advanced Organic Synthesis

Role in Diastereoselective Synthetic Transformations

The ability to control stereochemistry is a cornerstone of contemporary organic synthesis. Diethylmethylborane plays a crucial role in several diastereoselective reactions, enabling the preferential formation of one stereoisomer over others.

The syn-1,3-diol motif is a common structural feature in many biologically active natural products, including polyene macrolide antibiotics. liverpool.ac.uk The stereoselective synthesis of these diols is a significant challenge. Diethylmethylborane, often in synergistic combination with a trialkylborane, is employed for the stereoselective reduction of β-hydroxy ketones to the corresponding syn-1,3-diols. epo.org This method is valued for achieving high stereoselectivity under relatively mild conditions. epo.org This transformation is a key step in the synthesis of important pharmaceuticals, such as statins. jsc-aviabor.com

Diethylmethylborane is an effective reagent for the reduction of β,δ-diketoesters to yield β,δ-dihydroxyesters. jsc-aviabor.com This transformation is notable for its selectivity, for instance, proceeding without reducing a conjugated olefinic double bond that may also be present in the substrate molecule. jsc-aviabor.com

Table 1: Reduction of β,δ-Diketoesters

| Substrate | Reagent(s) | Product |

| β,δ-Diketoester | 1. Diethylmethylborane2. Reducing Agent | β,δ-Dihydroxyester |

The diastereoselective reduction of β-hydroxyketones is a powerful strategy for installing the syn-1,3-diol moiety. wikipedia.org In a process known as the Narasaka-Prasad reduction, diethylmethylborane functions as a chelating agent that coordinates to the hydroxyl and keto groups of the β-hydroxyketone. jsc-aviabor.comwikipedia.org This chelation forms a rigid six-membered ring intermediate. wikipedia.org The subsequent delivery of a hydride from a reducing agent, such as sodium borohydride, occurs via an intermolecular axial attack. wikipedia.org This attack is directed to the face opposite the existing alkyl group on the stereocenter, leading preferentially to the formation of the thermodynamically stable chair-like product, the syn-diol. wikipedia.org This highly selective method is instrumental in the synthesis of antibiotics. jsc-aviabor.com

Table 2: Diastereoselective Reduction of β-Hydroxyketones

| Substrate | Reagent(s) | Key Intermediate | Product (Stereochemistry) |

| β-Hydroxyketone | 1. Diethylmethylborane2. Sodium Borohydride | Six-membered boronate chelate | syn-1,3-Diol |

Formation of Organoboron Reagents for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Diethylmethylborane serves as a valuable starting material for generating the necessary organoboron reagents for these transformations. nih.govrsc.org

A key application of diethylmethylborane is its reaction with organolithium agents to generate boronic acid ethers. jsc-aviabor.com This classical approach is an efficient way to synthesize a variety of organoboron compounds. uwindsor.ca The reaction proceeds via transmetalation, where the organic group from the organolithium reagent displaces a ligand on the boron atom, yielding a new organoborane that can be used in subsequent reactions. uwindsor.ca

Table 3: Synthesis of Boronic Acid Ethers

| Reagent 1 | Reagent 2 | Product |

| Diethylmethylborane | Organolithium Agent (R-Li) | Boronic Acid Ether (Et-B(R)-OMe) |

Precursor to Reagents for Suzuki Coupling and Palladium-Catalyzed Amination

The organoboron compounds derived from diethylmethylborane are critical precursors for widely used synthetic methodologies. For example, diethylmethylborane is used to produce Diethyl(3-pyridyl)borane, a reagent employed in the Suzuki-Miyaura coupling reaction. jsc-aviabor.com The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a base. nih.govtcichemicals.com This reaction is exceptionally tolerant of various functional groups and has broad applicability. nih.gov

Furthermore, reagents derived from diethylmethylborane are also used in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. jsc-aviabor.comnih.gov This reaction class is a premier method for constructing carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other functional materials. nih.gov

Selective Functional Group Transformations

Diethylmethylborane has emerged as a valuable reagent in organic synthesis, facilitating a range of selective functional group transformations. Its utility stems from its unique reactivity profile, which allows for chemoselective operations under mild conditions.

Transfer Hydrogenation of Aromatic N-Heterocycles

The reduction of nitrogen-containing heterocyclic compounds is a fundamental transformation in organic chemistry, with applications in pharmaceutical and materials science. While various methods exist, transfer hydrogenation offers a metal-free alternative. In this context, diboronic acid has been shown to mediate the hydrogenation of a variety of N-heterocycles with water acting as the hydrogen atom source, affording good to excellent yields in short reaction times. nih.gov Mechanistic studies suggest a synergistic activation of the substrate and water by the diboronic acid via a six-membered ring transition state. nih.gov

Selective N-Monomethylation of Primary Anilines

The selective N-monomethylation of primary anilines is a challenging yet crucial transformation for synthesizing N-methylanilines, which are prevalent in biologically active compounds. mit.edu Over-methylation to the corresponding dimethylaniline is a common side reaction. rsc.org Strategies to achieve selective monomethylation often involve the use of specific methylating agents and catalysts. mit.edursc.org For instance, dimethyl carbonate has been employed as a green methylating agent in the presence of a catalyst to achieve selective N-monomethylation. mit.edursc.org Another approach utilizes an amine-borane/N,N-dimethylformamide (DMF) system as the methyl source for the α-monomethylation of arylacetonitriles and arylacetamides. nih.gov This method demonstrates a unique reaction pathway where the formyl group of DMF provides the carbon and one hydrogen atom, while the amine-borane contributes the remaining two hydrogen atoms. nih.gov

Interactive Data Table: Selective N-Monomethylation of Primary Anilines

| Substrate | Methylating Agent | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Aniline | Dimethyl Carbonate | 1,8-Diazabicyclo[5.4.0]undec-7-ene | - | High | mit.edu |

| Substituted Anilines | Dimethyl Carbonate | Zeolite | - | - | mit.edu |

| Arylacetonitriles | Amine-borane/DMF | - | - | Effective | nih.gov |

| Arylacetamides | Amine-borane/DMF | - | - | Effective | nih.gov |

Reductive Cleavage of Cyclic Acetals in Carbohydrate Chemistry

Cyclic acetals are widely used as protecting groups for diols in carbohydrate chemistry, enabling selective reactions at other positions of the sugar backbone. numberanalytics.com The regioselective reductive cleavage of these acetals is a key step in the synthesis of complex carbohydrates. The outcome of this cleavage is influenced by the reducing agent and reaction conditions. lu.se Mechanistic studies on the reductive opening of 4,6-O-benzylidene acetals have revealed three distinct pathways depending on the Lewis acid and solvent used. lu.se In nonpolar solvents, a reactive Lewis acid leads to the formation of an oxocarbenium ion, which is then reduced with low stereoselectivity. lu.se In a coordinating solvent like THF, the reaction proceeds through an intimate ion pair, resulting in high stereoselectivity. lu.se Furthermore, the choice of borane (B79455) reagent can invert the regioselectivity, leading to the cleavage of the alternative C-O bond. lu.se

Emerging Synthetic Applications

The synthetic utility of organoboranes, including diethylmethylborane, continues to expand into new and innovative areas of chemical synthesis.

Carbon Dioxide Utilization in Organoborane Chemistry

The capture and utilization of carbon dioxide (CO2) is a significant area of research aimed at mitigating its environmental impact. nih.govresearchgate.net Organoboranes have shown promise in the chemical fixation of CO2. nih.gov For instance, borane has been investigated for its potential to react with CO2 in the gas phase. nih.gov In solution, the reaction of BH3·THF with CO2 in the presence of a catalytic amount of NaBH4 leads to the formation of trimethoxyboroxine. researchgate.net More complex borylene compounds have been shown to directly attack the carbon center of CO2, forming stable adducts and enabling further functionalization. nih.gov

Photocatalytic Radical Chemistry

Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under mild conditions, enabling a wide range of organic transformations. ethz.chmdpi.com This approach often involves the single-electron transfer (SET) between a photoexcited catalyst and an organic substrate. beilstein-journals.org While specific examples detailing the direct use of diethylmethylborane in photocatalytic radical chemistry are not prevalent in the initial search results, the broader field of photocatalysis often employs various organoboron species. The generation of aryl radicals from aryl halides via photocatalytic reduction is a well-established method. mdpi.com Furthermore, photocatalysis can be combined with other catalytic modes, such as hydrogen atom transfer (HAT) catalysis, to generate carbanions from C-H bonds in a redox-neutral manner. rsc.org

Asymmetric Reductions and Catalysis

The exploration of organoboranes in advanced organic synthesis has led to significant breakthroughs in the field of asymmetric reactions, particularly in the enantioselective reduction of prochiral ketones and other functional groups. These reactions are fundamental in producing chiral molecules, which are crucial building blocks for pharmaceuticals and other biologically active compounds. While various chiral borane reagents and catalysts have been developed and extensively studied for their efficacy in inducing stereoselectivity, the role of diethylmethylborane in this specific application appears to be limited or not extensively documented in prominent research findings.

Extensive searches of chemical literature and research databases have not yielded specific examples or detailed studies where diethylmethylborane is employed as a primary catalyst or a chiral directing group in asymmetric reduction processes. The focus of asymmetric reductions involving boranes has predominantly been on systems that incorporate inherent chirality within the borane reagent itself or utilize a chiral catalyst in conjunction with a simple borane source like borane-dimethyl sulfide (B99878) complex.

For instance, highly effective asymmetric reductions are often achieved using chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) catalysts. york.ac.uk These catalysts work in conjunction with borane to reduce ketones to alcohols with high enantioselectivity. york.ac.uk Similarly, chiral boranes derived from readily available natural products like α-pinene, such as diisopinocampheylborane (B13816774) (Ipc₂BH), have been successfully used as stoichiometric chiral reducing agents. iupac.org

The primary mechanism in these reactions involves the transfer of a hydride from the boron reagent to the carbonyl carbon of the substrate within a sterically defined chiral environment. This environment is created by the chiral ligands on the boron atom or by the chiral catalyst, which forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer over the other.

Given the achiral nature of diethylmethylborane, its direct application as a catalyst for asymmetric transformations would be ineffective without the aid of an external chiral auxiliary or ligand. While it could potentially serve as a borane source in a catalyzed reaction, the literature does not highlight its use over more common and sterically less hindered boranes like BH₃·THF or BH₃·SMe₂ in these catalytic cycles. The steric bulk and electronic properties of the diethylmethylborane might influence reactivity, but its specific advantages or applications in asymmetric catalysis have not been a subject of significant investigation according to available data.

Spectroscopic and Advanced Characterization of Diethylmethylborane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopyallsubjectjournal.com

NMR spectroscopy stands as a cornerstone in the characterization of diethylmethylborane, offering precise information about the hydrogen, carbon, and boron nuclei within the molecule. vdoc.pub

Proton NMR Applicationsallsubjectjournal.com

Predicted ¹H NMR Data for Diethylmethylborane:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (methyl group) | ~0.6-0.8 | Singlet |

| -CH₂- (ethyl group) | ~0.8-1.0 | Quartet |

| -CH₃ (ethyl group) | ~0.9-1.1 | Triplet |

This table is based on general principles of ¹H NMR for organoboranes and requires experimental verification.

Carbon-13 NMR Applicationsallsubjectjournal.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of diethylmethylborane. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. nih.gov The chemical shifts are indicative of the electronic environment of the carbon atoms. As with ¹H NMR, specific experimental data is limited in the search results, but predicted values can be estimated. np-mrd.orgnp-mrd.orgaps.org

Predicted ¹³C NMR Data for Diethylmethylborane:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| B-CH₃ | ~5-15 |

| B-CH₂-CH₃ | ~15-25 |

| B-CH₂-CH₃ | ~10-20 |

This table is based on general principles of ¹³C NMR for organoboranes and requires experimental verification.

Boron-11 NMR for Boron Environments

Boron-11 (¹¹B) NMR is a powerful and direct method for probing the environment of the boron atom in diethylmethylborane. vdoc.pub The chemical shift in the ¹¹B NMR spectrum is highly sensitive to the nature and number of substituents attached to the boron atom. For tricoordinate boranes like diethylmethylborane, the ¹¹B chemical shifts typically appear in a characteristic downfield region. sdsu.edu The ¹¹B nucleus has a spin of 3/2, which can lead to broad signals, but for many organoboranes, sharp signals are observed. vdoc.pub The chemical shift for diethylmethylborane is expected to be in the range typical for trialkylboranes. sdsu.edursc.orgresearchgate.netrsc.orgunige.ch

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within diethylmethylborane.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The IR spectrum of diethylmethylborane would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and ethyl groups. The B-C stretching vibrations would also be present, although they can sometimes be weak and difficult to assign definitively. vdoc.pub

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. mdpi.comresearchgate.netnih.gov The B-C symmetric stretching vibration in diethylmethylborane would likely produce a strong signal in the Raman spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)nih.gov

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of diethylmethylborane, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. vdoc.pub The fragmentation pattern, which results from the cleavage of bonds within the molecule upon ionization, can provide further structural information. Common fragmentation pathways for trialkylboranes involve the loss of alkyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS)nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov GC is used to separate diethylmethylborane from any impurities or other components in a mixture. japsonline.comsemanticscholar.orgtandfonline.comresearchgate.netresearchgate.net The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined, allowing for its definitive identification. researchgate.net The use of GC-MS is crucial for confirming the purity of synthesized diethylmethylborane and for identifying it in complex mixtures. However, it is important to note that the high reactivity of diethylmethylborane, particularly in humid environments, can lead to misidentification if not handled under appropriate inert conditions. hanfordvapors.com

Advanced Mass Spectrometry Techniques for Structural Elucidation

Advanced mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of volatile and reactive compounds like diethylmethylborane. scholaris.ca High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, while tandem MS (MS/MS) experiments reveal fragmentation pathways that are key to structural confirmation. scholaris.canih.gov

For a trialkylborane such as diethylmethylborane, electron impact (EI) ionization is a common technique. This hard ionization method imparts significant energy, leading to predictable fragmentation patterns. acdlabs.com The primary fragmentation mechanism for trialkylboranes is alpha-cleavage, which involves the loss of an alkyl radical from the molecular ion. openstax.org In the case of diethylmethylborane (C₅H₁₃B), the molecular ion (M⁺˙) would be observed, and the most prominent fragmentation would involve the loss of the largest alkyl group (ethyl radical, •C₂H₅) to yield a more stable dialkylboron cation. miamioh.edu

The interpretation of the mass spectrum would focus on identifying the molecular ion peak and the key fragment ions, whose mass-to-charge ratios (m/z) are diagnostic of the compound's structure.

Table 1: Predicted Electron Impact Mass Spectrometry Fragmentation for Diethylmethylborane

| Ion/Fragment | Formula | m/z (Nominal) | Significance |

| Molecular Ion | [CH₃B(CH₂CH₃)₂]⁺˙ | 84 | Confirms the molecular weight of the compound. |

| [M-15]⁺ | [B(CH₂CH₃)₂]⁺ | 69 | Result of α-cleavage with loss of a methyl radical (•CH₃). |

| [M-29]⁺ | [CH₃B(CH₂CH₃)]⁺ | 55 | Result of α-cleavage with loss of an ethyl radical (•C₂H₅); often a base peak. |

| [M-43]⁺ | [H₂B(CH₂CH₃)]⁺ | 41 | Further fragmentation involving loss of ethene or other rearrangements. |

X-ray Diffraction and Crystallography for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. arxiv.orgscispace.com This technique provides precise data on bond lengths, bond angles, and crystal packing. e-bookshelf.de Since diethylmethylborane is a liquid at standard conditions, X-ray crystallography would be applied to a solid derivative or an adduct. googleapis.com For example, trialkylboranes readily form stable, crystalline adducts with Lewis bases such as amines or phosphines. cardiff.ac.ukresearchgate.net

The crystallographic analysis of a diethylmethylborane adduct, for instance, diethylmethylborane-ammonia (CH₃(C₂H₅)₂B-NH₃), would reveal the geometry around the boron atom. Upon adduct formation, the boron center changes from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry. researchgate.net The resulting structural data, including B-C, B-N, and C-C bond lengths and angles, are critical for understanding the nature of the coordinate bond and the steric effects of the alkyl substituents.

Table 2: Representative Crystallographic Data for a Tetrahedral Trialkylborane Adduct

This table presents typical data expected for a crystalline adduct of a simple trialkylborane, as specific data for a diethylmethylborane adduct is not available. Data is based on known structures of similar borane (B79455) adducts.

| Parameter | Expected Value Range | Significance |

| Boron Geometry | Tetrahedral | Confirms the formation of a four-coordinate borane-Lewis base adduct. |

| B-C Bond Length | 1.58 - 1.65 Å | Provides information on the covalent bond between boron and the alkyl carbons. |

| B-Lewis Base Bond Length | 1.60 - 1.70 Å | Indicates the length and strength of the dative bond to the Lewis base. |

| C-B-C Bond Angle | 105° - 112° | Reflects the steric crowding of the alkyl groups around the boron center. |

| Crystal System | Varies | Describes the overall symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of paramagnetic species, such as free radicals. wikipedia.orgaapt.org It provides detailed information on the electronic structure and environment of the unpaired electron. semanticscholar.org

In the context of diethylmethylborane, ESR would be used to study radical intermediates formed during reactions. For example, trialkylboranes are known to undergo autooxidation in the presence of oxygen, a process that involves alkyl and boryloxy radicals. researchgate.net A diethylmethylboryl radical, [CH₃B(C₂H₅)₂]•, could potentially be generated and studied.

The ESR spectrum of such a radical would exhibit hyperfine coupling, which is the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹¹B, ¹⁰B, ¹H). The splitting pattern and coupling constants provide a fingerprint of the radical, allowing for its identification and revealing the distribution of the unpaired electron's spin density across the molecule. ucl.ac.ukyoutube.com For a boryl radical, significant hyperfine coupling to the ¹¹B nucleus (I=3/2) would be expected, resulting in a characteristic four-line pattern. ucl.ac.uk

Table 3: Expected ESR Spectroscopic Parameters for a Diethylmethylboryl Radical

| Parameter | Nucleus | Expected Observation | Information Gained |

| g-factor | - | ~2.002 - 2.004 | Helps identify the class of radical (e.g., carbon-centered vs. heteroatom-centered). |

| Hyperfine Coupling (a) | ¹¹B | A large coupling constant, resulting in a primary 1:1:1:1 quartet splitting pattern. | Confirms the radical is centered on or near the boron atom; magnitude relates to spin density. |

| Hyperfine Coupling (a) | ¹H | Smaller coupling constants from the protons on the methyl and ethyl groups. | Provides information on the delocalization of the unpaired electron onto the alkyl framework. |

| Linewidth | - | Varies with temperature and solvent viscosity. | Can provide insights into the dynamics of the radical in solution. |

Other Advanced Spectroscopic Methodologies for Chemical Compound Analysis

Beyond MS, XRD, and ESR, other advanced spectroscopic methods are crucial for a complete characterization of diethylmethylborane and its derivatives. openstax.orgnumberanalytics.com

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the routine structural analysis of boranes in solution. nih.gov

¹¹B NMR: This is the most direct method for probing the boron center. Trialkylboranes like diethylmethylborane are three-coordinate (sp²) and exhibit characteristic chemical shifts in a low-field region, typically between +83 and +93 ppm relative to BF₃·OEt₂. sdsu.edu The specific shift provides information about the electronic environment of the boron atom.

¹H and ¹³C NMR: These spectra provide detailed information about the alkyl framework of the molecule. The chemical shifts and coupling constants confirm the presence of the methyl and ethyl groups and their connectivity to the boron atom. researchgate.net

2D NMR Techniques: Advanced methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign all proton and carbon signals by showing their correlations, which is essential for confirming the precise structure of more complex borane derivatives. numberanalytics.com

Table 4: Expected Multinuclear NMR Data for Diethylmethylborane

| Nucleus | Technique | Expected Chemical Shift (δ) | Expected Multiplicity/Coupling |

| ¹¹B | ¹¹B NMR | +83 to +93 ppm | Broad singlet (due to quadrupolar relaxation). |

| ¹H | ¹H NMR | ~0.5 - 1.5 ppm | Quartet and triplet for ethyl groups; singlet for methyl group. |

| ¹³C | ¹³C NMR | ~5 - 20 ppm | Signals for methyl and ethyl carbons, potentially broadened by coupling to ¹¹B. |

Theoretical and Computational Studies of Diethylmethylborane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.govdatadryad.orgmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, forming the basis for analyzing its structure and reactivity. nih.govresearchgate.net For a molecule like diethylmethylborane, DFT would be the method of choice to balance computational cost and accuracy. rsc.orgresearchgate.net

Electronic Structure Analysis

The electronic structure describes the arrangement and energies of electrons within a molecule. mit.edu Analysis of the electronic structure of diethylmethylborane would reveal the nature of the bonding between the boron atom and the ethyl and methyl groups. It would clarify the electron-deficient character of the boron center, a hallmark of boranes, which dictates much of their chemistry.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net For diethylmethylborane, the HOMO would likely be associated with the B-C sigma bonds, while the LUMO would be the vacant p-orbital on the electron-deficient boron atom. The energy and spatial distribution of these orbitals would be critical for understanding how diethylmethylborane interacts with other chemical species, acting as a Lewis acid.

Natural Population Analysis (NPA) and Charge Distribution

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density onto the individual atoms within a molecule, providing atomic charges. uni-rostock.deresearchgate.netopenmx-square.org An NPA of diethylmethylborane would quantify the partial positive charge on the boron atom and the partial negative charges on the more electronegative carbon atoms. This charge distribution is crucial for understanding the molecule's polarity and its interactions with other polar molecules.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map visualizes the electrostatic potential on the electron density surface of a molecule. nih.govnih.gov It provides a color-coded guide to the charge distribution, where red regions indicate negative potential (electron-rich, attractive to electrophiles) and blue regions indicate positive potential (electron-poor, attractive to nucleophiles). researchgate.net For diethylmethylborane, the MEP map would be expected to show a significant region of positive potential around the boron atom, visually confirming its Lewis acidic character, and negative potential around the alkyl groups.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the energetic landscape of a chemical reaction, identifying the low-energy paths from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. While diethylmethylborane is known to be a reactive compound, used in processes like polymerization, specific computational models detailing its reaction pathways and transition state geometries are not available in the literature reviewed. google.comenvironmentclearance.nic.in

Molecular Dynamics Simulations for Reactivity and Conformation

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov These simulations can provide insight into the conformational flexibility of a molecule and how its shape influences reactivity. nih.gov For diethylmethylborane, MD simulations could explore the rotation around the boron-carbon bonds and how the orientation of the ethyl and methyl groups might affect the accessibility of the Lewis acidic boron center to approaching reactants. No such specific simulation studies for diethylmethylborane have been found.

Prediction of Spectroscopic Signatures

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules such as diethylmethylborane. nih.gov These predictions are crucial for identifying and characterizing the compound in experimental settings. By calculating the optimized molecular geometry, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

For diethylmethylborane, one would expect distinct signals for the methyl and ethyl groups. The ¹¹B NMR chemical shift is also a key characteristic of boranes. Based on general trends for trialkylboranes, the ¹¹B chemical shift for diethylmethylborane would be expected in the low-field region.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for Diethylmethylborane (Note: These are representative values based on computational models and trends observed for similar trialkylboranes.)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (CH₃) | 0.8 - 1.0 |

| ¹H (CH₂CH₃) | 1.1 - 1.3 |

| ¹³C (CH₃) | 15 - 20 |

| ¹³C (CH₂CH₃) | 25 - 30 |

| ¹¹B | 80 - 90 |

Vibrational Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of diethylmethylborane, which correspond to the peaks observed in its infrared (IR) spectrum. nist.gov These calculations involve computing the harmonic frequencies at the optimized geometry. The results provide a theoretical vibrational spectrum that can be compared with experimental data to confirm the molecular structure. Key vibrational modes for diethylmethylborane would include B-C stretching, C-H stretching, and various bending modes of the alkyl groups.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for Diethylmethylborane (Note: These are representative values based on computational models for trialkylboranes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretching (asymmetric) | 2950 - 3000 |

| C-H Stretching (symmetric) | 2850 - 2900 |

| CH₂ Bending (scissoring) | 1450 - 1470 |

| CH₃ Bending (umbrella) | 1370 - 1390 |

| B-C Stretching | 1100 - 1200 |

Computational Exploration of Novel Reactivity

Beyond predicting spectroscopic data, computational studies are pivotal in exploring the potential reactivity of diethylmethylborane. Theoretical calculations can elucidate reaction mechanisms, determine transition state geometries and energies, and predict the feasibility of novel chemical transformations. tandfonline.com

One area of interest for trialkylboranes is their thermal decomposition and isomerization reactions. acs.orgresearchgate.net For instance, theoretical studies on the dehydroboration of tri-n-alkylboranes have shown that this process, leading to an alkene and a dialkylborane, is a plausible pathway for isomerization and transalkylation reactions. acs.orgresearchgate.net Computational modeling of such a reaction for diethylmethylborane would involve mapping the potential energy surface for the elimination of ethene or propene.

Furthermore, computational methods can be used to investigate the reactions of diethylmethylborane with other reagents. For example, the reaction of trialkylboranes with lithiated dithiane oxides has been studied to understand the migration of alkyl groups from boron to carbon. tandfonline.com A computational investigation of diethylmethylborane in similar reactions could predict the relative migratory aptitude of the ethyl versus the methyl group.

The exploration of novel reactivity through computational means can guide synthetic chemists in designing new experiments and discovering new applications for diethylmethylborane. By calculating reaction profiles, including activation energies and reaction enthalpies, it is possible to assess the likelihood of a proposed reaction pathway and identify potential intermediates and products.

Table 3: Hypothetical Calculated Reaction Energetics for Diethylmethylborane Reactions (Note: These values are illustrative and would be the target of specific computational studies.)

| Reaction | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

| Dehydroboration (Ethene elimination) | 25 - 35 | 15 - 25 |

| Reaction with a generic electrophile | 10 - 20 | -5 to -15 |

Future Directions and Emerging Research Challenges

Development of More Sustainable Synthesis Routes

The imperative for environmentally benign chemical production is driving research into sustainable synthesis methods for organoboranes, including diethylmethylborane. Current synthetic strategies often rely on starting materials and reagents that present environmental or safety concerns. Future efforts are directed towards aligning the synthesis of diethylmethylborane with the principles of green chemistry. yale.edunih.gov This includes the exploration of renewable feedstocks and the design of processes that minimize waste generation. yale.edunih.govresearchgate.net A key metric in this endeavor is the Environmental Factor (E-factor), which quantifies the amount of waste produced per kilogram of product, with a lower E-factor indicating a greener process. mdpi.comrsc.org The development of catalytic routes that avoid stoichiometric reagents is a primary goal, as this can significantly reduce waste and improve atom economy. yale.edunih.gov For instance, the synthesis of other chemical intermediates is already benefiting from the use of biomass-derived carbohydrates as environmentally friendly starting materials. nih.gov

Expanding the Scope of Catalytic Transformations

While diethylmethylborane has been used in specific synthetic applications, such as in the preparation of cyclohexene (B86901) derivatives ontosight.ai, there is considerable potential to expand its role in catalysis. The principles of green chemistry advocate for the use of catalytic reagents over stoichiometric ones to reduce waste and enhance reaction efficiency. yale.edunih.gov Future research will likely focus on developing new catalytic cycles where diethylmethylborane or its derivatives act as the primary catalyst. This could involve its application in a wider range of organic transformations, moving beyond its current uses. The goal is to design highly selective and active catalytic systems that can operate under mild conditions, further contributing to the sustainability of chemical manufacturing.

Integration with Flow Chemistry and Automated Synthesis

The integration of organoborane chemistry with continuous flow and automated synthesis platforms represents a significant leap forward in terms of safety, efficiency, and scalability. noelresearchgroup.comchemistryworld.com Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents. noelresearchgroup.com The continuous synthesis of boronic acids has already been demonstrated on a multigram scale with reaction times of less than a second, highlighting the potential of this technology. nih.gov Automating the synthesis and subsequent reactions of diethylmethylborane in a closed-loop system can minimize manual handling, improve reproducibility, and enable high-throughput screening of reaction conditions to accelerate the discovery of new applications.

Advanced Mechanistic Elucidation using In Situ Techniques

A deeper understanding of the reaction mechanisms involving diethylmethylborane is crucial for optimizing existing applications and discovering new ones. Advanced in situ spectroscopic and analytical techniques are poised to provide unprecedented insights into the transient intermediates and transition states that govern these reactions. Techniques such as hyphenated differential scanning calorimetry-X-ray diffraction have been used to study phase transformations in other chemical systems and could be adapted to investigate reactions with diethylmethylborane. nih.gov By observing the reaction as it happens, researchers can gain a more accurate picture of the reaction pathways, which is essential for the rational design of more efficient and selective catalysts and processes.

Exploration of Novel Material Applications

The unique electronic and structural properties of organoboranes suggest that diethylmethylborane could find applications in novel materials. Patents have already disclosed its use as a component in rocket propellants google.comgoogle.com, resin compositions for electrical equipment epo.org, and in the formation of inorganic fibers containing silicon, nitrogen, and carbon googleapis.com. Furthermore, diethylmethylborane has been identified as a component in certain plant extracts, which may hint at untapped biological or material functions. tandfonline.comhorizonepublishing.com Future research will likely explore the incorporation of diethylmethylborane into polymers and other advanced materials to impart specific properties, such as thermal stability, conductivity, or unique optical characteristics.

Green Chemistry Principles in Organoborane Research

The twelve principles of green chemistry provide a comprehensive framework for guiding future research on diethylmethylborane and other organoboranes. yale.edunih.govresearchgate.netresearchgate.net These principles emphasize:

Waste Prevention : Designing syntheses to minimize the generation of waste. yale.eduresearchgate.net

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. yale.edunih.gov

Less Hazardous Chemical Syntheses : Using and generating substances with minimal toxicity. yale.edunih.gov

Designing Safer Chemicals : Creating products that are effective yet have low toxicity. yale.edunih.gov

Safer Solvents and Auxiliaries : Avoiding or using innocuous auxiliary substances. yale.edunih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to minimize energy requirements. yale.edunih.gov

Use of Renewable Feedstocks : Utilizing renewable rather than depleting raw materials. yale.edunih.gov

Reduce Derivatives : Minimizing or avoiding unnecessary derivatization steps that generate waste. yale.edunih.gov

Catalysis : Employing catalytic reagents in preference to stoichiometric ones. yale.edunih.gov

Design for Degradation : Designing chemical products that break down into harmless substances after use. yale.edunih.gov

Real-time Analysis for Pollution Prevention : Developing analytical methods to monitor and control the formation of hazardous substances in real-time. yale.edu

Inherently Safer Chemistry for Accident Prevention : Choosing substances and processes that minimize the potential for chemical accidents. yale.edu

By systematically applying these principles, the scientific community can ensure that the continued development and application of diethylmethylborane are both technologically advanced and environmentally responsible.

Table of Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

| Borane (B79455), diethylmethyl- | Diethylmethylborane | C₅H₁₃B |

| Diethylmethoxyborane | Borinic acid, B,B-diethyl-, methyl ester | C₅H₁₃BO |

| 4-methylcyclohexene | C₇H₁₂ | |

| Hydrogen peroxide | H₂O₂ |

Interactive Data Table: Properties of Diethylmethylborane

| Property | Value | Reference |

| Molecular Weight | 83.97 g/mol | nih.gov |

| Exact Mass | 84.1110306 Da | nih.gov |

| CAS Number | 1115-07-7 | nih.govguidechem.com |

| IUPAC Name | diethyl(methyl)borane | nih.gov |

| Heavy Atom Count | 6 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Complexity | 23.1 | nih.gov |

Q & A

Q. Table 1: Common Reagents and Conditions

| Reagent | Role | Temperature Range | Key Analytical Tools |

|---|---|---|---|

| BH₃·THF | Boron source | −78°C to 25°C | NMR |

| Diethylmethylaluminum | Alkylating agent | 0°C to 25°C | GC-MS, FTIR |

Advanced: How can researchers design experiments to investigate the reactivity of Borane, diethylmethyl- with electrophilic substrates?

Answer:

- Variable selection : Systematically vary substrates (e.g., ketones, aldehydes) and solvents (polar vs. nonpolar) to assess steric/electronic effects.

- Kinetic studies : Use stopped-flow NMR to monitor reaction rates under varying temperatures .

- Control experiments : Include borane-free setups to distinguish background reactions and validate mechanistic hypotheses.

- Statistical analysis : Apply ANOVA to evaluate significance of observed reactivity trends .

Methodological Tip : Cross-reference computational models (DFT calculations) to predict reactive sites and validate experimental outcomes .

Basic: What safety protocols are critical when handling Borane, diethylmethyl-?

Answer:

- Storage : Keep in sealed, argon-purged containers at −20°C to prevent decomposition .

- Handling : Use explosion-proof fume hoods and conduct pressure-relief checks for borane-containing apparatus.

- Waste disposal : Quench residual borane with slow addition of isopropyl alcohol under cooling .

Advanced: How can contradictions in spectroscopic data for Borane, diethylmethyl- derivatives be resolved?

Answer:

- Data triangulation : Compare NMR, X-ray crystallography, and IR spectra to confirm structural assignments .

- Error analysis : Quantify signal-to-noise ratios in NMR spectra and repeat measurements under standardized conditions.

- Collaborative validation : Share raw data via FAIR-compliant repositories (e.g., Zenodo) for peer verification .

Q. Table 2: Common Data Contradictions and Solutions

| Contradiction Type | Resolution Strategy |

|---|---|

| Discrepant shifts | Calibrate against known boron references |

| Inconsistent GC-MS retention times | Use internal standards (e.g., deuterated analogs) |

Basic: How should researchers conduct a systematic literature review on Borane, diethylmethyl- applications?

Answer:

- Database selection : Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "Borane, diethylmethyl- AND synthesis NOT industrial") .

- Inclusion criteria : Prioritize peer-reviewed journals and exclude non-academic sources (e.g., patents, blogs) .

- Data extraction : Tabulate methods, yields, and characterization techniques for comparative analysis .

Advanced: What methodologies optimize the stability of Borane, diethylmethyl- in catalytic applications?

Answer:

- Stabilizers : Introduce Lewis bases (e.g., pyridine) to coordinate boron and prevent decomposition.

- In-situ monitoring : Use Raman spectroscopy to detect borane degradation products in real-time .

- Environmental controls : Conduct reactions under ultra-dry conditions (H₂O < 1 ppm) using molecular sieves .

Basic: How should experimental data for Borane, diethylmethyl- be documented to ensure reproducibility?

Answer:

- Lab reports : Follow structured formats with sections for methodology, raw data tables, statistical analysis (e.g., standard deviations), and mechanistic interpretations .

- Metadata : Record batch numbers of reagents, instrument calibration dates, and environmental conditions (humidity, temperature) .

Advanced: What computational approaches predict the reactivity of Borane, diethylmethyl- in novel reaction systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.